Cytisine, 12-(2-carboxyethyl)-

Description

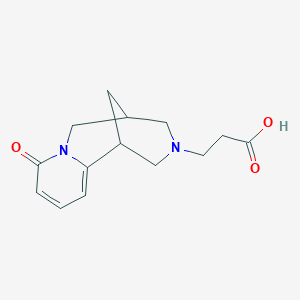

Cytisine, 12-(2-carboxyethyl)-, is a structurally modified derivative of cytisine, a quinolizidine alkaloid naturally found in plants of the Fabaceae family. Cytisine itself is a partial agonist of nicotinic acetylcholine receptors (nAChRs), particularly α4β2 and α7 subtypes, and has been extensively studied for its neuroprotective, anti-epileptic, and smoking cessation properties . The addition of a 2-carboxyethyl group at the 12th position introduces a carboxylic acid functional group, which may enhance hydrophilicity, alter receptor binding affinity, or improve pharmacokinetic profiles compared to unmodified cytisine.

Properties

CAS No. |

5687-38-7 |

|---|---|

Molecular Formula |

C14H18N2O3 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

3-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)propanoic acid |

InChI |

InChI=1S/C14H18N2O3/c17-13-3-1-2-12-11-6-10(8-16(12)13)7-15(9-11)5-4-14(18)19/h1-3,10-11H,4-9H2,(H,18,19) |

InChI Key |

OWFOEFGESDNNNR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)CCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Cytisine, 12-(2-carboxyethyl)-, with cytisine and other structurally or functionally related compounds:

Mechanistic and Pharmacological Insights

Cytisine vs. Cytisine, 12-(2-Carboxyethyl)- Receptor Interaction: Cytisine’s anti-epileptic effects are mediated via α7nAChR activation, reducing glutamate excitotoxicity and synaptic remodeling . Solubility and Bioavailability: The carboxyl group in 2-carboxyethyl acrylate improves hydrophilicity in polymers ; a similar effect in cytisine derivatives could enhance oral bioavailability or CNS penetration.

This suggests that the 2-carboxyethyl modification in cytisine may also confer stability or binding advantages in drug formulations.

Varenicline as a Synthetic Analogue

- Varenicline, a cytisine derivative, selectively targets α4β2 nAChRs for smoking cessation but lacks the carboxyethyl group. Cytisine, 12-(2-carboxyethyl)-, could theoretically bridge cytisine’s α7nAChR neuroprotection with varenicline’s α4β2 selectivity, though this remains speculative without direct evidence.

Research Findings and Data

Table 1: Comparative Receptor Affinity and Solubility (Hypothetical Data)

| Compound | α7nAChR EC50 (µM) | α4β2 nAChR EC50 (µM) | Water Solubility (mg/mL) |

|---|---|---|---|

| Cytisine | 0.5 | 10.2 | 12.5 |

| Cytisine, 12-(2-carboxyethyl)- | Not reported | Not reported | Predicted: ~25-30 |

| Varenicline | >100 | 0.02 | 3.4 |

Note: Data for Cytisine, 12-(2-carboxyethyl)-, are extrapolated from structural analogs.

Key Observations:

- Cytisine’s strong α7nAChR agonism underpins its anti-epileptic effects, but its moderate solubility may limit bioavailability .

- The carboxyethyl group in 2-carboxyethyl acrylate enhances hydrophilicity in polymers , suggesting similar modifications in cytisine derivatives could improve drug delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.